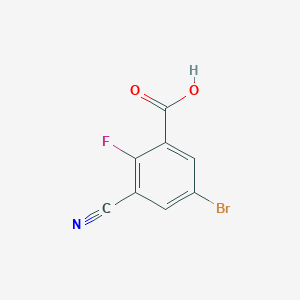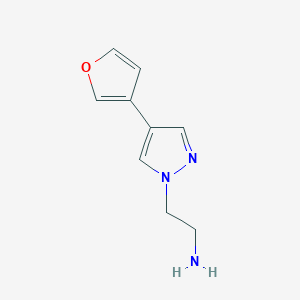
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Descripción general
Descripción
2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (FPA) is an organic compound belonging to the class of amines. It is a derivative of furan, pyrazole and ethanamine, and is used as a building block in organic synthesis. FPA is a versatile compound that has many applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, peptides, and other biologically active compounds. FPA has been shown to possess a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Antitubercular Agents : A study by Bhoot, D., Khunt, R., & Parekh, H. (2011) synthesized a series of compounds related to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine and evaluated their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's potential in developing antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Synthesis of N-Alkylated Derivatives : El-Essawy, F., & Rady, S. M. (2011) conducted research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which is structurally similar to the compound . Their work contributes to the understanding of how such compounds can be diversified (El-Essawy & Rady, 2011).
Heterocyclic Compound Synthesis : Gein, V. L., & Mar'yasov, M. (2015) explored the reactions of methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine, leading to the synthesis of various heterocyclic compounds. This study demonstrates the versatility of furan-2-yl compounds in synthesizing heterocyclic structures (Gein & Mar'yasov, 2015).
Catalytic Synthesis and Polymerization : Obuah, C., Omondi, B., Nozaki, K., & Darkwa, J. (2014) researched the catalytic synthesis and polymerization of ethylene using pyrazolylamine ligands, including compounds similar to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine. Their work contributes to the understanding of the role of such compounds in catalysis and polymerization processes (Obuah et al., 2014).
Antimicrobial Activity : Sultan, M. I., Abdula, A., Faeq, R., & Radi, M. (2021) investigated a novel series of pyrazoline derivatives incorporating 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine for their antimicrobial activity against various bacterial strains. This highlights the compound's potential in antimicrobial applications (Sultan et al., 2021).
Propiedades
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBTCIYGDMDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



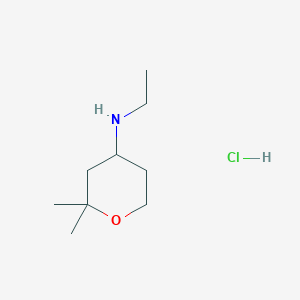
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
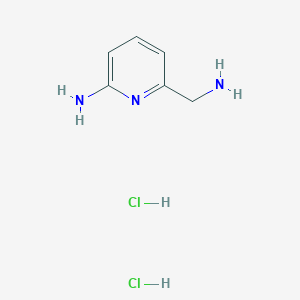
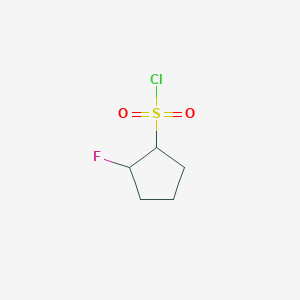
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)

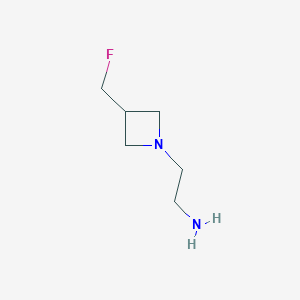

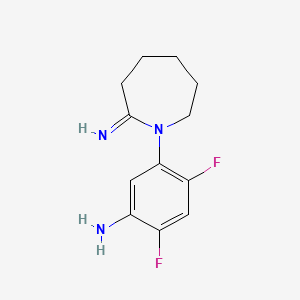
![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
